
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid
描述
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClN2O3 and a molecular weight of 240.64 g/mol . This compound is notable for its unique structure, which includes an azetidine ring fused with a nicotinoyl group, and a carboxylic acid functional group. It is primarily used in research and development within the pharmaceutical and chemical industries .
准备方法
The synthesis of 1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid typically involves the reaction of 2-chloronicotinic acid with azetidine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
化学反应分析
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
科学研究应用
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring and the chloronicotinoyl group are believed to play crucial roles in its biological activity. These structural features enable the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
相似化合物的比较
1-(2-Chloronicotinoyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
3-Azetidinecarboxylic acid: This compound shares the azetidine ring but lacks the chloronicotinoyl group, resulting in different chemical and biological properties.
2-Chloronicotinic acid: While it contains the chloronicotinoyl group, it does not have the azetidine ring, leading to distinct reactivity and applications.
Nicotinoyl derivatives: Compounds like nicotinoyl chloride or nicotinoyl hydrazine have similar structural motifs but differ in their functional groups and overall activity.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential biological activities that are not observed in the individual components or other related compounds .
属性
IUPAC Name |
1-(2-chloropyridine-3-carbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-8-7(2-1-3-12-8)9(14)13-4-6(5-13)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLRVWMOSRIRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(N=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


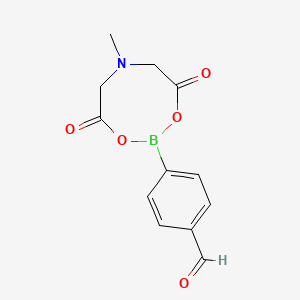

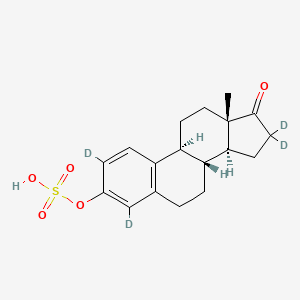
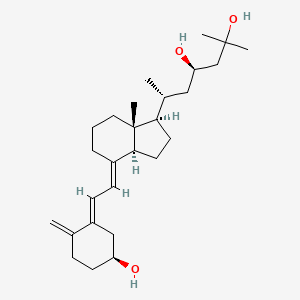

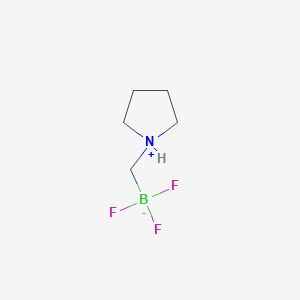
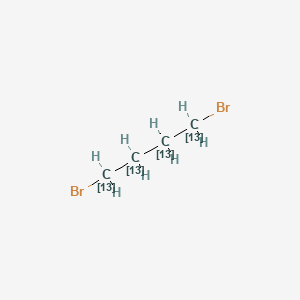
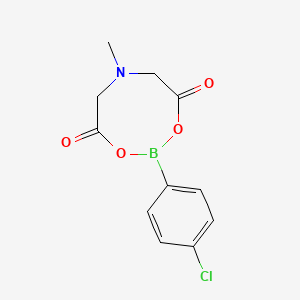
![Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate](/img/structure/B1429358.png)
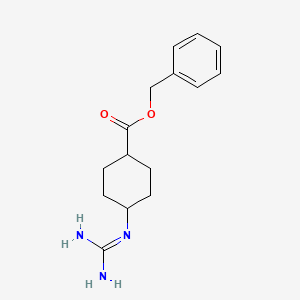
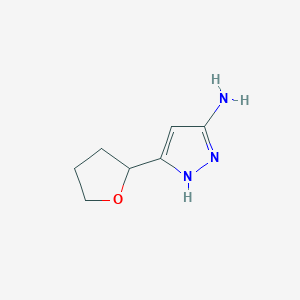

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)
![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)
